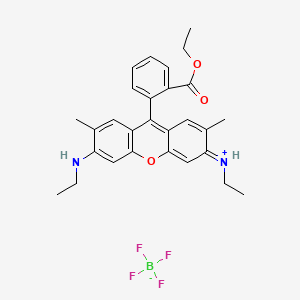
2-(6-(Ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid, ethyl ester, tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhodamine 6G tetrafluoroborate is a highly fluorescent dye belonging to the rhodamine family. It is known for its vibrant red fluorescence and is extensively used in various scientific and industrial applications. The compound is often employed in fluorescence microscopy, flow cytometry, and as a tracer dye in water studies due to its excellent photostability and high fluorescence quantum yield .
準備方法
Synthetic Routes and Reaction Conditions
Rhodamine 6G tetrafluoroborate can be synthesized through a reaction involving rhodamine 6G and tetrafluoroboric acid. The process typically involves dissolving rhodamine 6G in an appropriate solvent, such as methanol, and then adding tetrafluoroboric acid to the solution. The reaction mixture is stirred at room temperature until the formation of rhodamine 6G tetrafluoroborate is complete. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of rhodamine 6G tetrafluoroborate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反応の分析
Types of Reactions
Rhodamine 6G tetrafluoroborate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Rhodamine 6G tetrafluoroborate can be reduced to its corresponding leuco form, which is colorless and non-fluorescent.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced leuco forms, and substituted rhodamine compounds. These products can have different fluorescence properties and are used in various applications .
科学的研究の応用
Rhodamine 6G tetrafluoroborate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in fluorescence microscopy and flow cytometry for cell imaging and analysis.
Medicine: Utilized in diagnostic assays and as a marker in biomedical research.
Industry: Used as a tracer dye in water studies to determine flow rates and directions
作用機序
The mechanism of action of rhodamine 6G tetrafluoroborate involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a longer wavelength, resulting in its characteristic red fluorescence. This property is due to the presence of a conjugated system within the molecule, which allows for efficient absorption and emission of light. The fluorescence is highly sensitive to the environment, making it useful for various analytical applications .
類似化合物との比較
Rhodamine 6G tetrafluoroborate is unique among rhodamine dyes due to its high fluorescence quantum yield and photostability. Similar compounds include:
Rhodamine B: Another rhodamine dye with similar fluorescence properties but different chemical structure.
Rhodamine 110: Known for its green fluorescence, used in different applications compared to rhodamine 6G.
Rhodamine 123: A cationic dye used in mitochondrial staining and other biological applications
Rhodamine 6G tetrafluoroborate stands out due to its specific fluorescence characteristics and its suitability for a wide range of applications in scientific research and industry.
特性
CAS番号 |
54854-14-7 |
|---|---|
分子式 |
C28H31BF4N2O3 |
分子量 |
530.4 g/mol |
IUPAC名 |
[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;tetrafluoroborate |
InChI |
InChI=1S/C28H30N2O3.BF4/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;2-1(3,4)5/h9-16,29H,6-8H2,1-5H3;/q;-1/p+1 |
InChIキー |
ZWOFOSITRJRBCK-UHFFFAOYSA-O |
正規SMILES |
[B-](F)(F)(F)F.CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


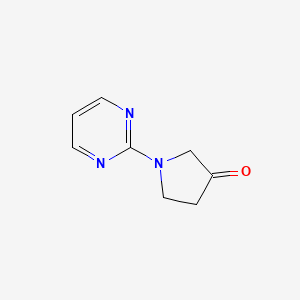
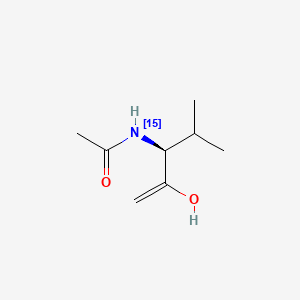
![2,2'-[Ethane-1,2-diylbis(azanediylpropane-1,2-diyl)]bis(5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B12082712.png)
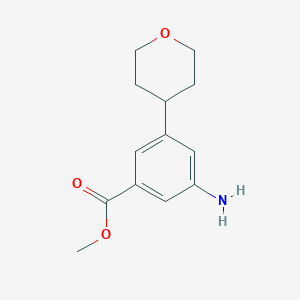
![2-[(4-Bromo-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B12082735.png)
![N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B12082739.png)

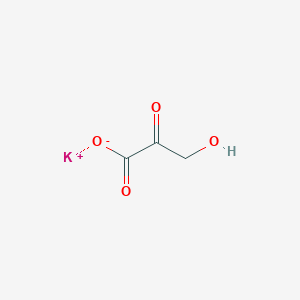
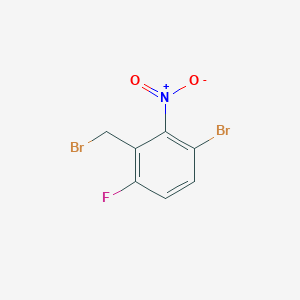
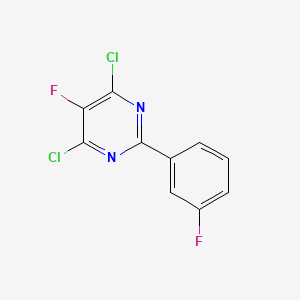
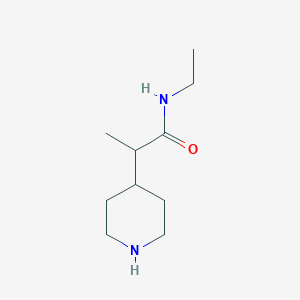
![Ethanol, 2-[(2-methylpropyl)sulfonyl]-](/img/structure/B12082781.png)


